

ZT-12-037-01: A Targeted Approach to Inhibit Oncogenic NRAS Phosphorylation

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Compound of Interest

Compound Name: ZT-12-037-01

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Abstract

Activating mutations in the NRAS gene are significant drivers in approximately 20-30% of melanomas, yet direct therapeutic targeting of NRAS has remained a formidable challenge.[1][2][3][4] The discovery of Serine/Threonine Kinase 19 (STK19) as a novel activator of NRAS has unveiled a new therapeutic vulnerability.[1][2][3][4] STK19 directly phosphorylates NRAS, enhancing its binding to downstream effectors and promoting malignant transformation in melanocytes.[1][2][3][4] **ZT-12-037-01** has emerged as a potent and selective, ATP-competitive inhibitor of STK19, effectively abrogating NRAS phosphorylation and impeding the growth of NRAS-driven melanoma in both in vitro and in vivo models.[1][4][5][6][7] This technical guide provides an in-depth overview of **ZT-12-037-01**, its mechanism of action, and its effects on NRAS phosphorylation, supported by quantitative data and detailed experimental protocols.

Introduction to STK19 and its Role in NRAS

Activation

STK19 is a serine/threonine kinase that has been identified as a key regulator of NRAS activity.[1][2][3][4] Through direct phosphorylation, STK19 enhances the oncogenic potential of NRAS, particularly in the context of melanoma.[1][2][3][4] Notably, a recurrent gain-of-function mutation, D89N, has been identified in STK19 in a significant percentage of human melanomas, which exhibits an increased interaction with NRAS and promotes melanocyte

transformation.[1][2][3] The discovery of the STK19-NRAS axis has paved the way for the development of targeted inhibitors like **ZT-12-037-01**.

ZT-12-037-01: A Potent and Selective STK19 Inhibitor

ZT-12-037-01 is a small molecule inhibitor designed to target the ATP-binding site of STK19.[5] [6] Its ATP-competitive nature has been demonstrated by the observation that increasing ATP concentrations lead to a corresponding increase in the IC50 of **ZT-12-037-01** against STK19.[5] [6] Kinome-wide screening has confirmed the high selectivity of **ZT-12-037-01** for STK19.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **ZT-12-037-01**.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Type
STK19 (Wild-Type)	23.96	In Vitro ATP-Site Competition Binding Assay
STK19 (D89N Mutant)	27.94	In Vitro ATP-Site Competition Binding Assay
NRAS Phosphorylation	20.04	Cellular Assay (Percentage of NRAS phosphorylation)

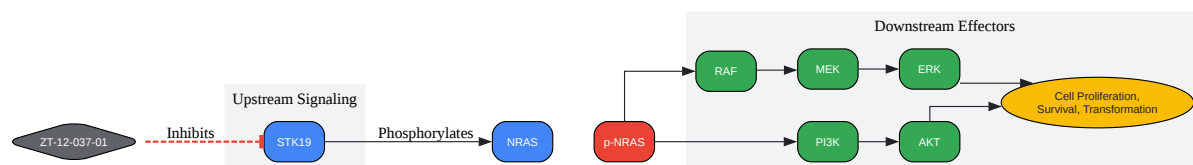
Data sourced from[6][7]

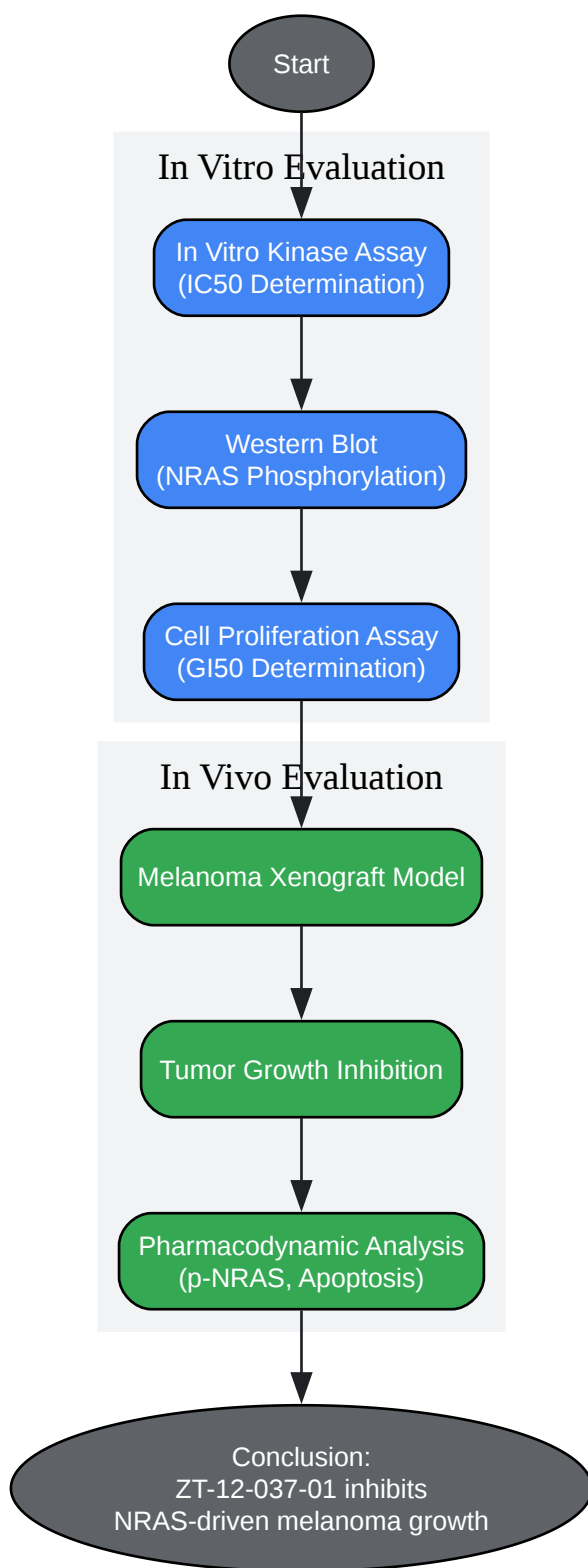
Table 2: Cellular and In Vivo Activity

Experimental Model	Treatment	Outcome
Mutant NRAS-STK19 driven melanocyte colony formation	3 μ M ZT-12-037-01 for 14 days	Significant inhibition of colony formation and proliferation.[5][7]
SK-MEL-2 Xenograft Melanoma (NRAS Q61R)	25-50 mg/kg ZT-12-037-01 daily for 21 days (intraperitoneal injection)	Dose-dependent inhibition of tumor growth and increased apoptosis (cleaved caspase-3).[5][6][7]
NRAS-mutant cancer cell lines (melanoma, liver, lung, gastric)	Varies	Reduced cell proliferation and induction of apoptosis.[8]

Signaling Pathway

The following diagram illustrates the STK19-NRAS signaling pathway and the mechanism of inhibition by **ZT-12-037-01**.





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